2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
The compound “2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is also known as “®-2-((tert-butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid”. It has the molecular formula C11H17N3O4 . The compound is stored at 0-8°C .
Synthesis Analysis
A simple synthetic approach to a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, has been reported. This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis
The synthesis of a similar compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.27 . It is stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is utilized in various synthetic processes. Its application in the synthesis of fluorinated pyrazole-4-carboxylic acids is notable, where it undergoes acylation with fluorinated acetic acid anhydrides. This reaction forms tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to yield pyrazoles. These pyrazoles are separated and used to obtain target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Role in Peptide Synthesis
This compound is also pivotal in peptide chemistry. It's involved in the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. These peptides, which contain a central aminomalonate or (amino)(cyano)acetate residue, are synthesized using conventional techniques and can undergo C-alkylation with primary alkyl, allyl, and benzyl halides. The resultant products are significant for their potential applications in the development of new peptides and their modifications (Matt & Seebach, 1998).
Applications in Organic Chemistry
In organic chemistry, the compound is used in the synthesis of various heterocyclic compounds. For example, it has been employed in the generation of pyridines, pyrazolines, isoxazoles, and triazoles from L-aspartic acid. This process utilizes the alkynyl ketone functionality as a building block, demonstrating the compound's versatility in synthesizing novel non-proteinogenic heterocyclic substituted α-amino acids (Adlington et al., 2000).
Analytical Applications
This compound is also significant in analytical chemistry, particularly in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. A known excess of perchloric acid solution in acetic acid is applied to cleave the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, facilitating accurate determination (Ehrlich-Rogozinski, 1974).
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDAULHSOBYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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